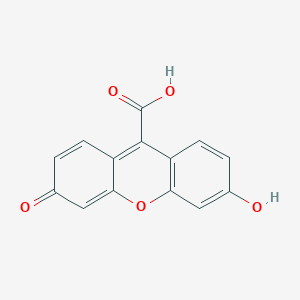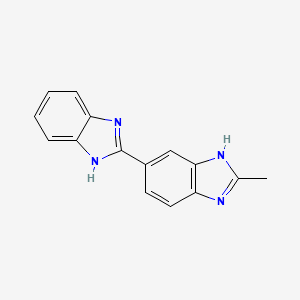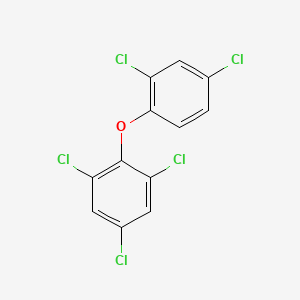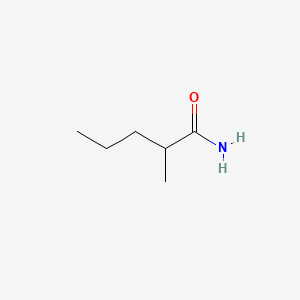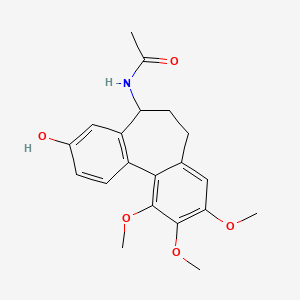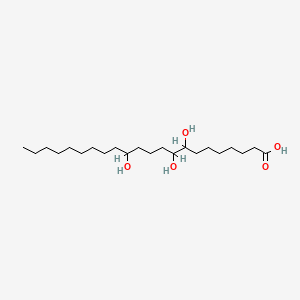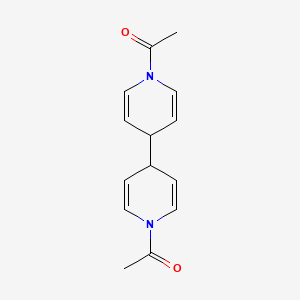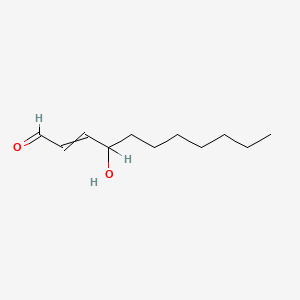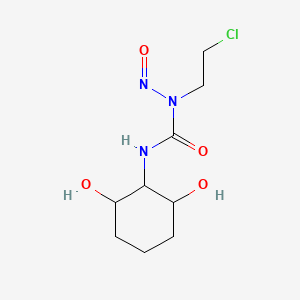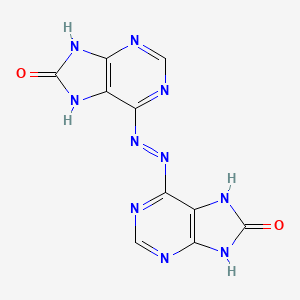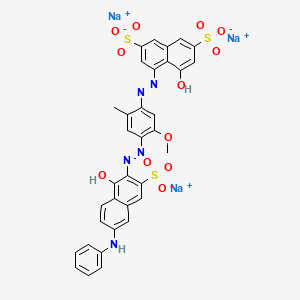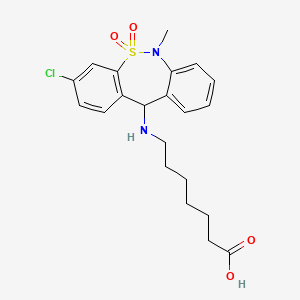
Tianeptine
Vue d'ensemble
Description
La tianéptine est un antidépresseur tricyclique atypique principalement utilisé dans le traitement du trouble dépressif majeur. Elle est également connue pour ses effets anxiolytiques et a été étudiée pour ses bienfaits potentiels dans le traitement de l’anxiété, de l’asthme et du syndrome du côlon irritable . Contrairement aux antidépresseurs tricycliques classiques, la tianéptine possède un mécanisme d’action unique, qui comprend la modulation des récepteurs du glutamate et l’action d’agoniste atypique du récepteur μ-opioïde .
Applications De Recherche Scientifique
Tianeptine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Research on this compound’s effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: this compound is primarily used in the treatment of major depressive disorder and anxiety. .
Safety and Hazards
Tianeptine has a risk of misuse and abuse . Taking high doses of this compound can cause drowsiness, confusion, difficulty breathing, coma, and death . Long-term use can cause dependence and withdrawal . The FDA has identified cases in which people experienced other serious harmful effects from abusing or misusing this compound by itself or with other drugs, including antidepressants and anti-anxiety medicines .
Mécanisme D'action
La tianéptine exerce ses effets par le biais de multiples mécanismes :
Modulation du glutamate : La tianéptine module les récepteurs du glutamate, ce qui, selon la croyance, contribue à ses effets antidépresseurs et anxiolytiques.
Agonisme des récepteurs opioïdes : La tianéptine agit comme un agoniste complet au niveau du récepteur μ-opioïde, ce qui peut expliquer une partie de ses effets antidépresseurs et anxiolytiques
Amélioration de la recapture de la sérotonine : La tianéptine améliore la recapture de la sérotonine, ce qui entraîne une diminution des niveaux extracellulaires de sérotonine dans le cerveau.
Analyse Biochimique
Biochemical Properties
Tianeptine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the serotonin transporter (SERT), where it enhances the reuptake of serotonin into presynaptic neurons. This action contrasts with most antidepressants, which inhibit serotonin reuptake . Additionally, this compound modulates the activity of glutamate receptors, including AMPA and NMDA receptors, indirectly affecting neural plasticity and synaptic strength . These interactions highlight this compound’s unique biochemical properties and its potential therapeutic benefits.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival, growth, and differentiation . Additionally, this compound’s modulation of glutamate receptors impacts synaptic plasticity, which is essential for learning and memory processes . These cellular effects underscore this compound’s potential in treating neuropsychiatric disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the serotonin transporter, enhancing serotonin reuptake into presynaptic neurons . This action increases serotonin availability in the synaptic cleft, which is believed to contribute to its antidepressant effects. Furthermore, this compound indirectly modulates glutamate receptor activity, including AMPA and NMDA receptors, leading to changes in synaptic plasticity and neural connectivity . These molecular interactions highlight the multifaceted nature of this compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated sustained antidepressant effects, with improvements in mood and cognitive function observed over several months . Additionally, this compound’s impact on cellular function, such as enhanced BDNF expression and synaptic plasticity, persists with prolonged treatment . These findings suggest that this compound maintains its efficacy and stability over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to produce significant antidepressant and anxiolytic effects without causing major adverse effects . At higher doses, this compound can lead to toxic effects, including drowsiness, irritability, and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose management in clinical settings to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 . The metabolites of this compound are then excreted through the kidneys. Additionally, this compound’s modulation of glutamate receptor activity influences metabolic flux and metabolite levels in the brain . These metabolic interactions are crucial for understanding this compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on central nervous system function . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for this compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it interacts with serotonin transporters and glutamate receptors . Post-translational modifications, such as phosphorylation, may also influence this compound’s targeting to specific cellular compartments . Understanding this compound’s subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la tianéptine implique plusieurs étapes, en commençant par le 3-chloro-6,11-dihydro-6-méthyl-dibenzo[c,f][1,2]thiazépine-11-alcool-5,5-dioxyde. Ce composé est mis en réaction avec un réactif chloro-substitué dans un solvant organique sous reflux pour produire l’intermédiaire 3,11-dichloro-6,11-dihydro-6-méthyl-dibenzo[c,f][1,2]thiazépine-5,5-dioxyde . Des étapes supplémentaires impliquent l’ajout d’eau déionisée et de solution d’hydroxyde de sodium, suivies d’une filtration et d’un séchage pour obtenir la tianéptine sodique .
Méthodes de production industrielle : Dans les environnements industriels, la tianéptine est produite en chauffant le composé intermédiaire avec de l’eau déionisée et une solution d’hydroxyde de sodium, suivies d’une filtration et d’un séchage. Le processus est optimisé pour obtenir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : La tianéptine subit diverses réactions chimiques, notamment :
Oxydation : La tianéptine peut être oxydée pour former ses métabolites.
Réduction : Les réactions de réduction peuvent convertir la tianéptine en ses métabolites actifs.
Substitution : Les réactions de substitution peuvent modifier la structure chimique de la tianéptine pour produire des dérivés ayant des propriétés pharmacologiques différentes
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les réactifs chloro-substitués sont couramment utilisés dans les réactions de substitution
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les métabolites actifs de la tianéptine, tels que la tianéptine MC5, qui possèdent une activité pharmacologique similaire à celle du composé parent .
4. Applications de la recherche scientifique
La tianéptine a un large éventail d’applications de recherche scientifique, notamment :
Chimie : La tianéptine est utilisée comme composé modèle dans les études sur les antidépresseurs tricycliques et leurs propriétés chimiques.
Biologie : Recherche sur les effets de la tianéptine sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.
Médecine : La tianéptine est principalement utilisée dans le traitement du trouble dépressif majeur et de l’anxiété. .
Industrie : La tianéptine est utilisée dans l’industrie pharmaceutique pour le développement de médicaments antidépresseurs.
Comparaison Avec Des Composés Similaires
La tianéptine est unique parmi les antidépresseurs tricycliques en raison de ses mécanismes d’action distincts. Des composés similaires comprennent :
Amitriptyline : Un antidépresseur tricyclique ayant des propriétés pharmacologiques différentes, agissant principalement comme un inhibiteur de la recapture de la sérotonine-norépinéphrine.
Imipramine : Un autre antidépresseur tricyclique qui inhibe la recapture de la sérotonine et de la norépinéphrine.
Fluoxétine : Un inhibiteur sélectif de la recapture de la sérotonine avec un mécanisme d’action différent de celui de la tianéptine
La combinaison unique de la tianéptine de modulation du glutamate et d’agonisme des récepteurs opioïdes la distingue de ces composés similaires, offrant un profil thérapeutique distinct .
Propriétés
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. | |
| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
| Record name | Tianeptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tianeptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIANEPTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tianeptine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


